molecular formula C9H8ClN3O B12047134 6-Chloro-N-hydroxyindole-3-carboxamidine

6-Chloro-N-hydroxyindole-3-carboxamidine

Cat. No.: B12047134
M. Wt: 209.63 g/mol
InChI Key: DWLJGJLTENYVAQ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives as a Privileged Scaffold in Drug Discovery and Development

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, widely regarded as a "privileged scaffold." drughunter.comresearchgate.netnih.gov This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, forming the structural core of numerous natural products, alkaloids, and synthetic drugs. nih.govzu.ac.ae The versatility of the indole ring system allows for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. drughunter.comdrugbank.com

The indole structure is present in several key endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), which underscores its inherent biocompatibility. nih.gov Its unique electronic properties and the ability to be functionalized at various positions enable the fine-tuning of its biological activity. nih.gov The presence of a hydrogen bond-donating NH group further enhances its ability to interact with biological receptors. nih.gov Consequently, the indole scaffold serves as a robust foundation for the design of new therapeutic agents, with many indole-containing compounds either approved for clinical use or currently in development. researchgate.net

The following table provides examples of FDA-approved drugs that feature the indole scaffold, highlighting its therapeutic importance.

Drug NameTherapeutic Application
IndomethacinAnti-inflammatory drughunter.com
OndansetronAntiemetic
SumatriptanAntimigraine
ZidovudineAntiviral (HIV)

Overview of Carboxamidine Functional Groups in Bioactive Molecules and Their Pharmacological Relevance

The carboxamidine functional group, and its N-hydroxy derivative, the N-hydroxycarboxamidine, are important moieties in medicinal chemistry due to their unique physicochemical properties and ability to participate in various biological interactions. The N-hydroxyguanidine group, a close structural relative of N-hydroxycarboxamidine, has been identified as having antineoplastic and antiviral activities. nih.govnih.gov Derivatives of N-hydroxyguanidine have shown significantly greater activity than parent compounds like hydroxyurea. nih.gov

N-hydroxyguanidines are also known to act as nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes, including vasodilation. nih.govwsu.edunih.gov This property makes them attractive for the development of cardiovascular drugs. acs.org

The carboxamidine moiety is often considered a bioisostere of a carboxylic acid or an amide. drughunter.comnih.govnih.gov Bioisosteric replacement is a key strategy in drug design to enhance a molecule's pharmacological profile by modifying its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while retaining its ability to interact with the intended biological target. zu.ac.aenih.gov The use of bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov

Rationale for Investigating 6-Chloro-N-hydroxyindole-3-carboxamidine as a Focused Research Target

The decision to investigate this compound is based on a convergent medicinal chemistry strategy that combines the established benefits of its constituent parts. The core of the molecule is the privileged indole scaffold, which provides a well-established framework for drug-like properties.

The substitution of a chlorine atom at the 6-position of the indole ring is a key design element. Halogenation of the indole ring is a known strategy to modulate the biological activity of the parent compound. nih.gov For instance, 6-chloroindole (B17816) itself is a recognized chemical entity in research applications. nih.govgeorganics.sknist.gov The presence and position of halogen atoms can be critical for the efficacy of indole derivatives. nih.gov

Furthermore, the placement of the N-hydroxycarboxamidine group at the 3-position of the indole ring is significant. The C3 position of indole is a common site for electrophilic substitution and is frequently modified to introduce various functional groups to interact with biological targets. nih.gov Indole-3-carboxamides and related derivatives have been explored for a range of biological activities, including antimicrobial and antioxidant properties. nih.govresearchgate.netchula.ac.th

The N-hydroxycarboxamidine moiety itself introduces the potential for specific biological activities. As a potential bioisostere and nitric oxide donor, it could confer unique pharmacological properties to the molecule. The combination of the electron-withdrawing chloro group on the indole ring with the N-hydroxycarboxamidine functional group creates a novel chemical entity with a distinct electronic and steric profile, warranting investigation into its potential biological activity.

The table below summarizes the key properties of the constituent parts of the target molecule.

ComponentSignificance
Indole Scaffold Privileged scaffold in medicinal chemistry, forms the core of many bioactive compounds. drughunter.comresearchgate.netnih.govzu.ac.ae
6-Chloro Substitution Halogenation is a common strategy to modulate the biological activity of indole derivatives. nih.gov
N-hydroxyindole-3-carboxamidine Moiety The C3 position is a key site for functionalization. nih.gov The N-hydroxycarboxamidine group is a known pharmacophore with potential as a nitric oxide donor and bioisostere. nih.govwsu.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-N'-hydroxy-1H-indole-3-carboximidamide

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13)

InChI Key

DWLJGJLTENYVAQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C(=N\O)/N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=NO)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Methods for Indole 3 Carboxamidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 6-Chloro-N-hydroxyindole-3-carboxamidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic protons on the indole (B1671886) ring, the N-H and O-H protons, would each exhibit characteristic chemical shifts.

¹³C NMR provides information on the carbon skeleton of the molecule. The number of distinct signals would correspond to the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the indole ring, the carboxamidine group, and the carbon bearing the chlorine atom would be diagnostic.

2D NMR Techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would identify protons that are coupled to each other, helping to establish the connectivity of adjacent atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting different parts of the molecule, such as the indole core to the carboxamidine moiety.

While specific NMR data for this compound is not readily published, analysis of related indole structures provides expected ranges for chemical shifts. rsc.org

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole NH ~11.0-12.0 -
Aromatic CHs ~7.0-8.0 ~110-140
C-Cl - ~125-135
Carboxamidine C - ~150-160
N-OH ~9.0-10.0 -

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise mass measurement. mdpi.com For this compound (C₉H₈ClN₃O), the expected monoisotopic mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm), confirming the molecular formula. sigmaaldrich.com

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the hydroxyl group, the amidine group, or cleavage of the indole ring, further corroborating the proposed structure. nih.gov

Expected HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 210.0434

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to its key functional groups. mdpi.comresearchgate.net

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H stretch (hydroxy) 3200-3600
N-H stretch (indole, amidine) 3100-3500
C=N stretch (carboxamidine) 1640-1690
C=C stretch (aromatic) 1450-1600

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical/Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its separation from reaction mixtures or impurities. mdpi.com A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By passing the sample through a column with a solid stationary phase under high pressure, components are separated based on their affinity for the stationary and mobile phases.

A typical HPLC analysis for purity assessment would show a major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). HPLC can also be used on a larger scale (preparative HPLC) to purify the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Initial Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. mdpi.com A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action.

The compound of interest will travel up the plate at a certain rate, which is quantified by its retardation factor (Rf value) – the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the TLC profile of a reaction mixture to that of the starting materials, the progress of the reaction can be easily monitored. The presence of a single spot on a TLC plate is often an initial indication of a compound's purity.

Preclinical Pharmacological Investigations and Biological Activity Profiles of 6 Chloro N Hydroxyindole 3 Carboxamidine Analogues

General Pharmacological Relevance of Indole (B1671886) Carboxamidines in Preclinical Research

Indole carboxamidines represent a versatile class of compounds with a broad spectrum of pharmacological activities demonstrated in preclinical studies. The indole core, a key structural feature in essential biomolecules like serotonin (B10506) and tryptophan, provides a privileged scaffold for drug design. researchgate.net The incorporation of a carboxamidine group at the 3-position of the indole ring can significantly influence the compound's physicochemical properties and biological interactions.

Preclinical research has highlighted the potential of indole derivatives in various therapeutic areas. These compounds have been investigated for their anti-inflammatory, analgesic, and cardiovascular effects. nih.govnih.gov For instance, certain N-substituted-(indol-3-yl)carboxamides have been evaluated for their anti-inflammatory activity. nih.gov Furthermore, the indole scaffold is a common feature in molecules targeting crucial cellular pathways, including those involved in cancer and microbial infections. researchgate.netmdpi.com The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of biological targets, such as enzymes and receptors. nih.govmdpi.com The modification of the indole ring with substituents like halogens, as seen in 6-Chloro-N-hydroxyindole-3-carboxamidine, can further modulate the pharmacological profile, often enhancing potency or altering selectivity.

Preclinical Assessment of Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, with various analogues exhibiting antibacterial and antifungal properties.

To illustrate the potential antibacterial spectrum of related compounds, the following table summarizes the in vitro activity of various indole derivatives against different bacterial strains.

Compound ClassBacterial StrainActivity (MIC/Zone of Inhibition)Reference
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Moderate to high activity researchgate.net
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivativesEscherichia coli, Klebsiella pneumoniae (Gram-negative)Moderate activity researchgate.net
3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivativesGram-positive bacteriaGood antimicrobial activity latamjpharm.org
3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivativesGram-negative bacteriaGood antimicrobial activity latamjpharm.org
Aminoguanidyl indole derivativesESKAPE strains, MRSAMICs ranging from 2–64 µg/mL nih.gov

Disclaimer: The data presented in this table is for structurally related compounds and not for this compound itself, for which specific data was not found.

Indole derivatives have also been explored for their antifungal potential. While direct studies on the antifungal properties of this compound are absent from the available literature, related compounds have shown promising results. For instance, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited moderate to significant antifungal activity against various plant pathogenic fungi. mdpi.com The proposed mechanisms of antifungal action for many antifungal agents involve the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis, or interference with macromolecular synthesis. nih.gov For example, some pyridine (B92270) carboxamide derivatives exert their antifungal effect by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov

The antifungal activity of representative indole and carboxamide derivatives is presented below.

Compound ClassFungal StrainActivity (EC50/Inhibition)Proposed Mechanism of ActionReference
Pyridine carboxamide derivativesBotrytis cinereaGood in vivo activitySuccinate dehydrogenase (SDH) inhibition nih.gov
3-Indolyl-3-hydroxy oxindole derivativesRhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Bipolaris maydisModerate to good activity (EC50 values reported)Not specified mdpi.com
Benzamidine derivatives with 1,2,3-triazole moietiesColletotrichum lagenarium, Botrytis cinereaSignificant in vivo efficacyNot specified mdpi.com
6-chloro-9H-carbazol derivativesCandida albicansGood antimicrobial activityNot specified nih.govmdpi.com

Disclaimer: This table contains data for structurally related compounds, as no specific antifungal data for this compound was found in the reviewed sources.

An emerging strategy to combat antimicrobial resistance is the use of non-antibacterial compounds that can enhance the efficacy of existing antibiotics. nih.gov These "antibiotic potentiators" can act through various mechanisms, such as increasing bacterial membrane permeability, thereby facilitating the entry of the antibiotic. mdpi.com Indole-3-carboxamido-polyamine conjugates have been shown to potentiate the action of doxycycline (B596269) against Gram-negative bacteria like Pseudomonas aeruginosa. mdpi.com This potentiation is thought to occur through the disruption of the bacterial outer membrane. mdpi.com While there is no specific information on the antibiotic potentiation activity of this compound, the general ability of indole carboxamides to act as potentiators suggests a potential area for future investigation. mdpi.commdpi.com

Preclinical Assessment of Anticancer Potential

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous indole derivatives demonstrating potent antiproliferative and cytotoxic effects in preclinical models. researchgate.netdrugbank.com

Although specific antiproliferative data for this compound is not available, extensive research on related indole derivatives highlights their potential as anticancer agents. For example, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been identified as a Dishevelled 1 inhibitor, showing growth inhibition in human colon carcinoma cell lines. nih.gov The antiproliferative effects of indole derivatives are often attributed to their ability to interfere with key cellular processes such as cell division, signaling pathways, and apoptosis. researchgate.net

The following table summarizes the antiproliferative activity of some chloro-substituted indole derivatives in different cancer cell lines.

CompoundCancer Cell LineActivity (IC50/EC50)Reference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon Carcinoma)EC50 = 7.1 ± 0.6 µM nih.gov
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideSW480 (Colon Carcinoma)EC50 = 54.95 ± 2.2 µM nih.gov
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideSW620 (Colon Carcinoma)EC50 = 45.9 ± 2.0 µM nih.gov
Amide derivatives of chlorin (B1196114) e6P-388 and K-562Good photoactivity and low dark toxicity researchgate.netnih.gov

Disclaimer: The data in this table pertains to structurally related compounds, as no specific antiproliferative data for this compound was found in the reviewed literature.

Modulators of Cell Cycle Progression and Apoptosis Induction Pathways in Preclinical Models

While direct evidence for this compound is unavailable, related chloro-substituted quinolone carboxamides have demonstrated significant effects on cell cycle and apoptosis in cancer cell lines. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were recently reported to promote apoptosis in human colon carcinoma (HCT116) cells by activating caspase-3 and causing damage to cellular DNA. nih.gov Further research into other quinolone-3-carboxamide derivatives has shown their potential to induce apoptosis by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One particular compound, 10i , a 6-chloroquinolone derivative, was found to significantly increase the populations of early and late apoptotic HepG2 cancer cells. This was accompanied by an elevation in the expression of the pro-apoptotic protein Bax and caspase-7. nih.gov

These findings suggest that the chloro-substituted carboxamide scaffold can be a key pharmacophore for inducing programmed cell death in cancer cells, a crucial mechanism for anticancer therapies.

Targeting Specific Cancer-Related Molecular Pathways (e.g., signaling cascades, enzyme inhibition)

The anticancer activity of analogues of this compound is often linked to their ability to inhibit key enzymes in cancer-related signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactive in many human cancers, has been a primary target. nih.gov A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibited notable antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines by targeting the PI3Kα isoform. nih.govmdpi.com Molecular docking studies have further elucidated that these compounds can occupy the PI3Kα binding site, interacting with key residues. nih.govmdpi.com

In a different approach, researchers have developed (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) as a novel inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway. nih.govnih.gov Dysregulation of this pathway is implicated in cancer cell proliferation. The (S)-enantiomer of RS4690 was shown to inhibit the growth of HCT116 colon cancer cells. nih.govnih.gov

Another investigated target is thrombin, a serine protease involved in blood coagulation. The compound 6-Chloro-2-(2-Hydroxy-Biphenyl-3-Yl)-1h-Indole-5-Carboxamidine has been identified as an inhibitor of human thrombin. nih.gov

The table below summarizes the inhibitory activities of some of these related compounds on specific molecular targets.

Compound Class/NameTarget Pathway/EnzymeCancer Cell Line(s)Reported Activity
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3Kα/AKTCaco-2, HCT-116Antiproliferative activity with IC50 values in the micromolar range. nih.govnih.govmdpi.com
6-chloroquinolone derivativesVEGFR-2HepG2Inhibition of VEGFR-2 and induction of apoptosis. nih.gov
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideWNT/β-catenin (via DVL1)HCT116Inhibition of cell growth with an EC50 value of 7.1 ± 0.6 μM. nih.govnih.gov
6-Chloro-2-(2-Hydroxy-Biphenyl-3-Yl)-1h-Indole-5-CarboxamidineThrombinN/A (Enzymatic assay)Ki of 770 nM. nih.gov

Anti-inflammatory and Immunomodulatory Activities in Preclinical Studies

The anti-inflammatory potential of compounds structurally related to this compound has been explored through various preclinical models. A series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based compounds were developed as P2X7 receptor antagonists. nih.gov The P2X7 receptor is involved in the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). The lead compounds in this series were potent inhibitors in both calcium flux and whole blood IL-1β release assays. nih.gov

In another study, a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074) , demonstrated more potent anti-edema activities than phenylbutazone (B1037) in several rat models of inflammation. intrepidalliance.org This compound also showed an inhibitory effect on adjuvant-induced arthritis in rats. intrepidalliance.org

Furthermore, research on Indole-3-carbinol , a related indole derivative, has shown that it can mitigate inflammatory responses in rats with scopolamine-induced cognitive impairment by increasing the levels of the anti-inflammatory cytokine IL-10 and reducing the levels of pro-inflammatory mediators such as NF-κB, TNF-α, and IL-6. mdpi.com

Antiviral Applications in Preclinical Models

The antiviral potential of the broader class of indole and indazole carboxamides has been an active area of research. A study on N-arylindazole-3-carboxamide derivatives, synthesized from an anti-MERS-CoV hit compound, revealed potent inhibitory activities against SARS-CoV-2. researchgate.net Specifically, the compound 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. researchgate.net

Another study focused on 5-chloropyridinyl indole carboxylate derivatives as inhibitors of the SARS-CoV-2 3CL protease. nih.gov While a 6-methyl indole derivative maintained potent antiviral activity, a 5-methyl indole derivative showed a significant loss of activity, highlighting the importance of the substitution pattern on the indole ring for antiviral efficacy. nih.gov

Other Investigated Biological Activities in Preclinical Contexts (e.g., Antioxidant, Neuroprotective, Anticonvulsant, Renin Inhibition)

The diverse biological activities of this chemical family extend to other therapeutic areas:

Antioxidant Activity: Several novel N-H and N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.com Some of these compounds showed a strong inhibitory effect on superoxide (B77818) anion and lipid peroxidation. nih.gov

Neuroprotective Effects: Indole-3-carbinol has demonstrated neuroprotective effects in a rat model of cognitive impairment by reducing oxidative stress and suppressing inflammation. mdpi.com A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a brain-type glycogen (B147801) phosphorylase inhibitor, showing potential for the treatment of cerebral ischemia by ameliorating metabolic acidosis and promoting mitochondrial aerobic energy metabolism in brain astrocytes. mdpi.com

Anticonvulsant Activity: A series of sulfamide (B24259) derivatives, including (S)-N-[(6-chloro-2,3-dihydrobenzo nih.govnih.govdioxin-2-yl)methyl]sulfamide (JNJ-26489112) , have been identified as broad-spectrum anticonvulsants. mdpi.com This compound exhibited excellent anticonvulsant activity in various rodent models of seizures. mdpi.com Additionally, 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues have also shown significant anticonvulsant activity in preclinical screening. nih.gov

Renin Inhibition: The control of hypertension through the inhibition of renin has been explored using 4- and 6-azaindole-3-carboxamides . Structure-based drug design led to the discovery of potent renin inhibitors within this series, with the best compound showing an IC50 value of 1.3 nM.

The following table provides a summary of these other investigated biological activities.

Biological ActivityCompound Class/NamePreclinical Model(s)Key Findings
AntioxidantN-H and N-substituted indole-2- and 3-carboxamide derivativesIn vitro assays (superoxide anion, lipid peroxidation)Strong inhibitory effects on superoxide anion and lipid peroxidation. nih.gov
NeuroprotectiveIndole-3-carbinolScopolamine-induced cognitive impairment in ratsReduced oxidative stress and inflammation, improved cognitive performance. mdpi.com
Neuroprotective5-Chloro-N-phenyl-1H-indole-2-carboxamide derivativeHypoxia/reoxygenation injury in brain astrocytesPromoted mitochondrial aerobic energy metabolism and ameliorated metabolic acidosis. mdpi.com
Anticonvulsant(S)-N-[(6-chloro-2,3-dihydrobenzo nih.govnih.govdioxin-2-yl)methyl]sulfamideRodent models of audiogenic, electrically, and chemically induced seizuresBroad-spectrum anticonvulsant activity. mdpi.com
Anticonvulsant3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analoguesMinimal clonic seizure and maximal electroshock seizure tests in miceSignificant protection against seizures. nih.gov
Renin Inhibition4- and 6-azaindole-3-carboxamidesEnzymatic assay (human renin)Potent inhibition of renin with IC50 values in the low nanomolar range.

Structure Activity Relationship Sar Studies of 6 Chloro N Hydroxyindole 3 Carboxamidine Derivatives

Impact of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring itself is a versatile scaffold that mimics the structure of peptides and can bind reversibly to a variety of enzymes. nih.gov Modifications on the benzene (B151609) or pyrrole (B145914) portion of the indole nucleus significantly influence the resulting compound's efficacy, potency, and selectivity.

The introduction of a chlorine atom at the C-6 position of the indole ring is a critical modification that can profoundly influence the pharmacological profile of the molecule. Halogenation, particularly with an electron-withdrawing atom like chlorine, is a known strategy to enhance biological activity. Research on related indole-3-glyoxylamides has shown that introducing electron-withdrawing substituents at the C-6 position can improve biological activity by as much as an order of magnitude. This modification has also been linked to higher metabolic stability.

The 6-chloro substituent can enhance efficacy and potency through several mechanisms. It alters the electronic distribution of the indole ring system, which can affect binding interactions with target proteins. Furthermore, the chloro group increases the lipophilicity of the molecule, which can influence its ability to cross biological membranes and reach its site of action. In studies of other heterocyclic structures, such as 1-phenylbenzazepines, the 6-chloro group has been found to be important for maintaining high affinity at specific receptors. researchgate.net For instance, the dual IDO1/TDO inhibitor 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govhyphadiscovery.comtriazole-4,9-dione demonstrates potent activity, highlighting the positive contribution of halogen substituents to inhibitory effects. nih.gov

The nitrogen atom at the N-1 position of the indole ring is a key site for modification, and substitution at this position can dramatically alter the pharmacological properties of the resulting derivatives. nih.gov The presence or absence of a substituent, and the nature of that substituent, dictates how the molecule can interact with its biological targets.

For certain biological activities, such as antioxidant effects, an unsubstituted N-1 position (N-H) is crucial. The N-H bond can participate in the Hydrogen Atom Transfer (HAT) mechanism, which is essential for radical scavenging. Substitution at the N-1 position can prevent the formation of the stabilizing indolyl radical, thereby diminishing this type of activity.

Conversely, for other therapeutic targets, N-1 substitution is beneficial. In the development of VEGFR-2 inhibitors, placing a 1H-indole-1-carboxamide scaffold on aryl-urea compounds resulted in a significant increase in potency and selectivity, achieving an IC50 of 3nM. wikipedia.org Similarly, various N-substituted indole derivatives have shown a wide range of activities, including anti-inflammatory and antimicrobial effects. nih.govnih.gov The choice of substituent, from simple alkyl groups to more complex moieties, allows for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with a specific target. acs.org

Table 1: Impact of N-1 Indole Substitution on Biological Profile

N-1 Substituent Observed Effect/Activity Profile
Unsubstituted (-H) Essential for Hydrogen Atom Transfer (HAT) mechanism in antioxidants.
Alkyl groups (e.g., -CH3) Can modulate lipophilicity and steric interactions.
Carboxamide Scaffold Leads to enhanced potency and selectivity for certain kinase targets (e.g., VEGFR-2). wikipedia.org
Aryl groups Can introduce additional binding interactions (e.g., pi-stacking).

The C2 and C3 positions of the pyrrole ring of indole are the most common sites for substitution due to their inherent reactivity. researchgate.net The placement of functional groups at these positions is a determining factor for binding affinity and biological outcomes.

The parent compound features the N-hydroxycarboxamidine moiety at the C3 position, a common location for substituents in many biologically active indole derivatives. researchgate.net The nature of the group at C3 is critical. For instance, in the case of indazole-3-carboxamides, the specific 3-carboxamide regiochemistry was found to be essential for blocking calcium influx, whereas the isomeric "reverse" amide was inactive. nih.gov This highlights the stringent structural requirements for interaction with the biological target.

While the parent compound is unsubstituted at the C2 position, introducing substituents here can have significant effects. A C2-substituent can play a dual role by stabilizing reactive intermediates and sterically hindering unwanted side reactions, such as homocoupling, during synthesis. nih.gov From a pharmacological standpoint, a C2 substituent can influence the orientation of the adjacent C3 group within a receptor's binding pocket, potentially enhancing or diminishing affinity. The development of C2,C3-disubstituted indole scaffolds is a common strategy in medicinal chemistry to access novel and potent bioactive molecules. nih.govnih.gov

Table 2: Influence of C2/C3 Indole Substitution on Activity

Position Substituent Type Potential Effect on Binding/Activity
C3 Carboxamide/Carboxamidine Often acts as a key pharmacophore, engaging in crucial hydrogen bonding. Regiochemistry is critical for activity. nih.govnih.gov
C3 Vinyl groups Can act as synthons for further cyclization reactions to build complex fused systems. acs.org
C2 Alkyl/Aryl groups Can stabilize the molecule, influence electronic properties, and provide additional anchor points for receptor binding.

| C2/C3 | Disubstitution | Creates complex scaffolds with defined three-dimensional shapes to fit specific binding pockets. nih.gov |

Role of the N-Hydroxy Group in Modulating Bioactivity and Target Interactions

The N-hydroxy group is a versatile functional group that can significantly modulate the bioactivity of a molecule. hyphadiscovery.comresearchgate.net While often considered a structural alert due to potential metabolic instability leading to reactive intermediates, its incorporation into a stable moiety like an amidine (forming an N-hydroxyamidine, also known as an amidoxime) can lead to favorable pharmacological properties. nih.gov

The N-hydroxyamidine group in the title compound is less basic than the corresponding amidine. This modification can improve pharmacokinetic properties, as the less basic N-hydroxylated form may be better absorbed and can act as a prodrug, being reduced in vivo to the more basic, active amidine form. nih.gov

From a target interaction perspective, the N-hydroxy group is a potent hydrogen bond donor and acceptor. nih.gov This dual capability allows it to form strong and specific interactions within a receptor binding site, potentially increasing affinity and selectivity. researchgate.net Furthermore, the N-hydroxyamidine moiety can act as a chelating agent for metal ions, making it a suitable pharmacophore for targeting metalloenzymes. N-hydroxyguanidine, a related structure, is known to possess antineoplastic and antiviral properties. nih.gov The hydroxyl group's ability to modify electronic properties, improve solvation, and participate in key binding interactions makes it a critical component for modulating bioactivity. nih.gov

Modifications of the Carboxamidine Moiety and Their Pharmacological Implications

The carboxamidine group is a strongly basic functional group that is typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein, which can be a key determinant of binding affinity. It is also an excellent hydrogen bond donor.

Modifying the core carboxamidine structure, for example by altering its substitution pattern, can have profound pharmacological implications. The presence of the carboxamide moiety at position 3 of the indole ring is known to confer unique inhibitory properties, largely through its ability to form hydrogen bonds with various enzymes and proteins. nih.gov The N-hydroxycarboxamidine (amidoxime) in the title compound is a bioisosteric replacement for the carboxamidine. As a functional group, N-hydroxyamidines are often used as prodrugs for amidines, designed to overcome the poor oral absorption of the highly basic parent compounds. nih.gov The enzymatic reduction of the N-hydroxy group in vivo regenerates the active amidine, which can then engage in its intended target interactions.

The terminal amine of the carboxamidine moiety is a prime site for substitution to modulate pharmacological activity. The two hydrogen atoms can be replaced with a wide variety of substituents, which alters the group's size, lipophilicity, hydrogen bonding capacity, and basicity.

Introducing alkyl or aryl groups can enhance interactions with hydrophobic pockets within the binding site. However, increasing steric bulk can also lead to loss of activity if the substituent clashes with the protein surface. Such modifications are a common strategy in drug design to fine-tune the fit of a ligand to its target, thereby improving potency and selectivity. wikipedia.org In a study of indazole-3-carboxamides, the nature of the substituents on the amide nitrogen was critical for activity. nih.gov The strategic variation of these substituents allows for a systematic exploration of the chemical space around the core pharmacophore to optimize target engagement and achieve the desired pharmacological profile.

Table 3: Potential Pharmacological Implications of Carboxamidine Amine Substitution

Amine Substituent (R1, R2 on -NH2) Potential Effect on Target Interaction Predicted Outcome
-H, -H (unsubstituted) Maximizes hydrogen bond donating capacity; maintains high basicity. Strong ionic and hydrogen bonding interactions.
-H, -CH3 (mono-methyl) Slightly increases lipophilicity; reduces H-bond donor count by one. May improve binding in hydrophobic sub-pockets; may alter pKa.
-CH3, -CH3 (di-methyl) Further increases lipophilicity; eliminates H-bond donation from the nitrogen. Reliance on ionic interaction; may improve membrane permeability.
-H, -Phenyl (mono-aryl) Significantly increases steric bulk and lipophilicity; introduces pi-stacking potential. Can probe for larger hydrophobic pockets and aryl binding domains.

Linker Design and Polyamine Conjugation in Indole Carboxamidines and Their Activity

The conjugation of bioactive molecules with polyamines via thoughtfully designed linkers is a promising strategy to enhance their pharmacological profiles. Polyamines are naturally occurring polycations that are involved in numerous cellular processes, and their transport systems are often upregulated in pathological conditions, which can be exploited for targeted drug delivery. mdpi.com In the realm of indole carboxamidines, the design of the linker and the nature of the polyamine chain are critical determinants of biological activity, particularly in the development of antimicrobial agents. nih.govmdpi.com

Research into α,ω-di(indole-3-carboxamido)polyamine derivatives has provided valuable insights into the role of the linker and indole substitutions. These studies have shown that the length and composition of the polyamine linker, as well as the substituents on the indole ring, significantly impact antimicrobial potency and spectrum. nih.gov For example, a series of indole-3-carboxamide-polyamine conjugates were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. nih.gov

A key finding from these studies was that 5-bromo-substituted indole analogues generally exhibited broader-spectrum activity compared to other derivatives. nih.gov One particular conjugate, featuring a 5-bromoindole (B119039) cap and a PA-3-6-3 polyamine linker, demonstrated notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov This analogue was also found to potentiate the activity of the antibiotic doxycycline (B596269) against Pseudomonas aeruginosa. nih.gov These findings underscore the synergistic interplay between the indole headgroup and the polyamine tail, mediated by the linker, in achieving potent antimicrobial effects. The data suggests that membrane perturbation is a likely mechanism of action for both their intrinsic antimicrobial properties and their ability to potentiate existing antibiotics. nih.gov

Table 1: Antimicrobial Activity of Selected Indole-3-carboxamide-Polyamine Conjugates

Compound IDIndole SubstitutionPolyamine LinkerTarget OrganismMIC (µM)
13b5-BromoPA-3-6-3S. aureus≤ 0.28
13b5-BromoPA-3-6-3A. baumannii≤ 0.28
13b5-BromoPA-3-6-3C. neoformans≤ 0.28

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism. Data sourced from a study on antimicrobial indole-3-carboxamido-polyamine conjugates. nih.gov

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a drug. nih.gov Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net Therefore, the stereochemical configuration of 6-Chloro-N-hydroxyindole-3-carboxamidine derivatives is a critical factor that can influence their biological activity.

While specific stereochemical studies on this compound are not extensively documented in the available literature, insights can be drawn from research on other chiral heterocyclic compounds. For instance, studies on the isomers of 3-Br-acivicin, a nature-inspired compound, have demonstrated that stereochemistry is a key determinant of its antiplasmodial activity. nih.gov In this case, only the natural (5S, αS) isomers showed significant potency, suggesting that the uptake of these compounds by the target organism may be mediated by stereoselective transport systems. nih.gov

Similarly, the conformational equilibrium of N-chloroacetyl-r-2,c-6-diarylpiperidin-4-ones has been shown to be influenced by the stereochemistry of the molecule, with different rotamers and boat conformations being preferred in solution. researchgate.net This highlights how stereoisomerism can dictate the preferred three-dimensional shape of a molecule, which in turn affects its ability to bind to its biological target.

For this compound derivatives that possess chiral centers, it is plausible that one enantiomer or diastereomer will exhibit greater biological activity than the others. This stereoselectivity could arise from differences in binding affinity to the target protein, differential rates of metabolism, or variations in cellular uptake. Consequently, the synthesis and biological evaluation of individual stereoisomers are essential steps in the drug discovery and development process for this class of compounds to identify the most potent and safest therapeutic candidate.

Computational Chemistry and Molecular Modeling of 6 Chloro N Hydroxyindole 3 Carboxamidine

Quantum Chemical Analysis and Electronic Structure Elucidation (e.g., DFT, FMO, NBO)

Quantum chemical analysis provides a foundational understanding of the electronic properties of 6-Chloro-N-hydroxyindole-3-carboxamidine. Density Functional Theory (DFT) is a primary method used for these investigations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or higher to achieve a balance between accuracy and computational cost. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry of the compound and to determine its fundamental vibrational frequencies. nih.gov These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface identifies the electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions of the molecule. researchgate.net For this compound, the negative potential is expected to be concentrated around the oxygen and nitrogen atoms of the N-hydroxycarboxamidine group, indicating these are the most probable sites for electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for predicting the chemical reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Representative FMO Properties Calculated via DFT Note: These values are illustrative for a molecule of this class and would be determined specifically for this compound in a dedicated study.

Parameter Value (eV) Implication
EHOMO -6.2 Electron-donating capability
ELUMO -0.8 Electron-accepting capability

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular interactions, such as hyperconjugation and charge delocalization. chemrxiv.org It provides detailed information about the donor-acceptor interactions within the molecule, which are critical for understanding its stability and the nature of its chemical bonds. For instance, NBO analysis can quantify the stabilization energy associated with electron delocalization from lone pair orbitals to antibonding orbitals. chemrxiv.org

Molecular Docking Studies for Putative Target Identification and Prediction of Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can screen various potential protein targets to form a stable complex, helping to elucidate its mechanism of action.

Docking algorithms, implemented in software like AutoDock or Glide, calculate a binding affinity score (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. researchgate.netnih.gov Studies on similar carboxamide and indole (B1671886) derivatives have identified targets such as protein kinases (e.g., PI3Kα), serine proteases like thrombin, and various receptors. nih.govdrugbank.com In a typical docking study, the compound would be docked into the active site of a protein, and the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be analyzed. For example, the N-hydroxyindole moiety could form crucial hydrogen bonds with amino acid residues like serine or lysine (B10760008) in a kinase active site. nih.gov

Table 2: Illustrative Molecular Docking Results Note: The following is a hypothetical example of docking results for this compound against a putative kinase target.

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase (e.g., PI3Kα) -9.2 Val851, Ser774 Hydrogen Bond
Trp780 Pi-Pi Stacking

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding how structural modifications affect biological activity. To perform such an analysis, a series of this compound analogues with known biological activities would be required.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule in a dataset. A statistical method, typically Partial Least Squares (PLS), is then used to generate a model that correlates these field values with the observed activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model.

The results are visualized as 3D contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might show that increased steric bulk in one region is favorable, while a positive electrostatic potential in another is detrimental.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on a set of active molecules, a pharmacophore model for indole-carboxamidine derivatives could be generated. nih.gov Such a model might consist of features like:

One or two hydrogen bond acceptors (e.g., the oxygen and nitrogen of the N-hydroxyamidine group).

One hydrogen bond donor (e.g., the indole N-H or the hydroxyl group).

An aromatic ring feature (the indole ring system).

A hydrophobic feature (the chloro-substituted benzene (B151609) ring).

This model serves as a 3D query for screening virtual libraries to discover new, structurally diverse compounds with the potential for similar biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov An MD simulation, often run for nanoseconds using software like AMBER or GROMACS, can assess the stability of the docked pose of this compound within its target protein. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Tracks the conformational stability of the protein and the ligand. A stable RMSD value over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.

Hydrogen Bond Analysis: Monitors the persistence of key hydrogen bonds between the ligand and protein, confirming the stability of critical interactions identified in docking. nih.gov

These simulations provide a more realistic understanding of the binding dynamics and can help refine the binding mode predicted by docking.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

Before committing to costly synthesis and in vitro testing, the pharmacokinetic properties (ADME) of this compound can be predicted using computational tools like SwissADME or TOPKAT. japsonline.commdpi.comnih.gov These predictions are vital for lead optimization, helping to identify potential liabilities early in the drug discovery process.

Predicted properties often include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions.

Excretion: Predictions related to solubility and clearance.

Table 3: Predicted ADME Properties for this compound Note: This table presents typical ADME parameters predicted using in silico methods.

ADME Property Predicted Value/Classification Significance
Human Intestinal Absorption (HIA) Good Likely to be well-absorbed orally.
Blood-Brain Barrier (BBB) Penetration Low / No Unlikely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitor Low probability of drug-drug interactions via this enzyme. japsonline.com
Plasma Protein Binding (PPB) High (>90%) May have a longer duration of action in the body. mdpi.com
Lipinski's Rule of Five 0 violations Good drug-likeness profile.

Q & A

Advanced Research Question

SAR Studies : Synthesize analogs (e.g., replacing N-hydroxy with methyl or acetyl groups) and compare IC₅₀ values in enzyme assays .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm hydrogen bonding contributions from the N-hydroxy group.

Metabolic Stability Assays : Incubate with liver microsomes to evaluate the N-hydroxy group’s impact on half-life (e.g., CYP450-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.